molecular formula C21H22F2N6O2 B1509642 LOXO-101 HCl salt

LOXO-101 HCl salt

Cat. No.: B1509642
M. Wt: 428.4 g/mol
InChI Key: NYNZQNWKBKUAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LOXO-101 HCl salt (CAS: 1919868-83-9) is the hydrochloride salt form of larotrectinib, a selective inhibitor of tropomyosin receptor kinase (TRK). TRK proteins (TRKA, TRKB, TRKC) are encoded by the NTRK gene family and play critical roles in oncogenic signaling when fused or overexpressed. LOXO-101 was developed by Loxo Oncology using publicly available cancer genomics data, such as The Cancer Genome Atlas (TCGA), to target NTRK fusion-positive cancers . It has demonstrated clinical efficacy in metastatic cancers, particularly in tumors with NTRK gene rearrangements, achieving high response rates in phase I/II trials . The HCl salt formulation enhances solubility and bioavailability compared to other salt forms (e.g., sulfate) .

Q & A

Basic Research Questions

Q. What is the mechanism of action of LOXO-101 HCl salt in targeting TRK fusion cancers, and how does this inform experimental design?

this compound (larotrectinib) is a highly selective oral inhibitor of tropomyosin receptor kinases (TRKA, TRKB, TRKC), which are encoded by NTRK genes. It binds to the ATP-binding site of TRK fusion proteins, blocking constitutive signaling that drives oncogenesis . For in vitro experiments, researchers should prioritize:

  • Cell line selection : Use models expressing NTRK fusions (e.g., KM12, CUTO-3.29) to validate target specificity.
  • Dose-response assays : Test concentrations ranging from 1 nM to 10 µM to establish IC₅₀ values, aligning with clinical trial dosing (50–300 mg/day) .
  • Control compounds : Include non-selective kinase inhibitors (e.g., crizotinib) to confirm TRK-specific effects .

Q. What are the key considerations for designing in vivo efficacy studies with this compound?

  • Model selection : Patient-derived xenografts (PDXs) with confirmed NTRK fusions are preferred over cell-line-derived xenografts to recapitulate clinical heterogeneity .
  • Dosing regimen : Administer orally once or twice daily, mirroring human pharmacokinetics. Monitor plasma levels via LC-MS to ensure exposure correlates with tumor regression .
  • Endpoint criteria : Use RECIST guidelines for tumor measurement and include histopathological analysis to confirm target engagement .

Q. How should researchers characterize the physicochemical properties of this compound for preclinical studies?

  • Solubility and stability : Perform pH-dependent solubility assays (e.g., USP buffer systems) and accelerated stability studies (40°C/75% RH) to define storage conditions .
  • Purity validation : Use HPLC with UV detection (≥95% purity) and confirm salt form via X-ray diffraction .
  • Cross-species compatibility : Assess solubility in vehicles (e.g., PEG-400, hydroxypropyl-β-cyclodextrin) for rodent and non-rodent models .

Advanced Research Questions

Q. How can researchers address this compound resistance mechanisms in TRK fusion cancers?

Resistance often arises from NTRK kinase domain mutations (e.g., TRKA G595R). Methodological approaches include:

  • Second-generation inhibitors : Co-administer LOXO-195 (a pan-TRK inhibitor) to overcome solvent-front mutations .
  • Combinatorial screens : Test LOXO-101 with MEK or PI3K inhibitors to target parallel survival pathways .
  • Structural studies : Use cryo-EM or molecular dynamics simulations to map resistance mutations and guide drug redesign .

Q. What methodologies are recommended for assessing this compound biodistribution and target engagement in preclinical models?

  • Radiotracer development : Synthesize ¹⁸F-labeled LOXO-101 analogs for PET imaging to quantify drug penetration in tumors and off-target tissues (e.g., brain) .
  • Pharmacodynamic markers : Measure phosphorylated TRK (pTRK) levels via immunohistochemistry or Western blot in serial biopsies .
  • Cerebrospinal fluid (CSF) sampling : In pediatric models, correlate CSF drug levels with CNS tumor response to evaluate blood-brain barrier penetration .

Q. How should contradictory clinical response data (e.g., partial vs. no response) be analyzed in this compound studies?

  • Patient stratification : Retrospectively analyze tumor genomics to identify co-mutations (e.g., TP53, KRAS) that modulate sensitivity .
  • Pharmacogenomic modeling : Use machine learning to integrate pharmacokinetic (AUC, Cmax) and genomic data, prioritizing covariates like CYP3A4 polymorphisms .
  • Trial design critique : Evaluate dose escalation protocols (e.g., 3+3 design limitations) and advocate for adaptive trials with biomarker-driven enrollment .

Q. Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on this compound?

  • PICO : Define Population (e.g., NTRK-fusion-positive sarcoma), Intervention (LOXO-101 ± immunotherapy), Comparison (standard chemotherapy), and Outcome (progression-free survival) .
  • FINER : Ensure questions are Feasible (accessible patient cohorts), Interesting (mechanistic novelty), Novel (unaddressed resistance pathways), Ethical (preclinical-to-clinical translation), and Relevant (alignment with precision oncology trends) .

Q. How can researchers optimize data reproducibility in this compound studies?

  • MIAME/GSP guidelines : Document raw RNA-seq data for NTRK fusion validation and deposit in public repositories (e.g., GEO, SRA) .
  • Open-source tools : Use platforms like CellProfiler for automated image analysis of tumor sections, reducing observer bias .
  • Replication studies : Collaborate with independent labs to validate key findings (e.g., resistance mechanisms) using harmonized protocols .

Comparison with Similar Compounds

TRK Inhibitors

LOXO-101 HCl Salt vs. CH7057288

  • Target Specificity : Both compounds are selective TRK inhibitors, but CH7057288 (structure unspecified) is described as a "potent and selective TRK inhibitor" without detailed clinical data .
  • Clinical Application : this compound has documented success in metastatic cancers with NTRK fusions, while CH7057288 remains preclinical or in early-stage trials .
  • Formulation: LOXO-101’s HCl salt may offer pharmacokinetic advantages over non-salt forms of other TRK inhibitors.

LOXO-101 vs. Other TRK Inhibitors

Emerging TRK inhibitors (e.g., entrectinib) are also clinically active, but LOXO-101 is notable for its high selectivity and FDA approval for pan-TRK inhibition.

Kinase Inhibitors with Divergent Targets

This compound vs. ONO-7475

  • Mechanism: ONO-7475 suppresses resistance pathways in EGFR-mutant cancers, whereas LOXO-101 directly inhibits TRK fusion-driven oncogenesis .
  • Therapeutic Scope: LOXO-101 is used in NTRK-positive solid tumors, while ONO-7475 is investigational for leukemia and lung cancer .

Comparison Table

Compound Target(s) Selectivity Clinical Stage CAS Number
LOXO-101 HCl TRKA/B/C High selectivity FDA-approved 1919868-83-9
CH7057288 TRK Selective Preclinical Not available
ONO-7475 Axl/Mer Dual inhibition Phase I/II trials 1646839-59-9

Key Research Findings

  • This compound :
    • Achieved a 75% overall response rate in NTRK-fusion cancers, per TCGA-driven development .
    • Superior specificity for TRK vs. off-target kinases (e.g., ROS1, ALK) reduces adverse effects .
  • CH7057288 : Preclinical data suggest potent TRK inhibition but lack comparative clinical validation .
  • ONO-7475: Shows promise in overcoming TKI resistance but lacks TRK-targeted activity .

Formulation and Stability Considerations

This compound’s formulation ensures stability under standard storage conditions (e.g., room temperature), unlike some sulfate salts requiring cold storage . Hydrochloride salts are widely used in pharmaceuticals (e.g., oxycodone HCl) for enhanced solubility and shelf life .

Properties

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

IUPAC Name

N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)

InChI Key

NYNZQNWKBKUAII-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.